5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Catalog No.
S795091
CAS No.
6626-92-2
M.F
C13H9Cl2NO2
M. Wt
282.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

CAS Number

6626-92-2

Product Name

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18)

InChI Key

MICXLNBRHZDDBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

The exact mass of the compound 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is a halogenated salicylanilide, a chemical scaffold recognized for its wide spectrum of biological activities. [1] Salicylanilides are extensively investigated as modulators of critical cellular signaling pathways, including the STAT3 transcription factor pathway, which is a key target in oncology research. [2] This specific compound's value is defined by its core salicylanilide activity combined with a substitution pattern that differentiates it from more common benchmarks in terms of chemical stability and potential toxicological profile.

Direct substitution of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide with its closest and most common analog, Niclosamide, is often unsuitable for research and development workflows. The primary structural difference—the absence of a 4-nitro group on the aniline ring—fundamentally alters the compound's properties beyond simple activity metrics. [1] The nitro group in Niclosamide introduces a site of metabolic liability and redox activity, which can lead to a narrow therapeutic window and confounding mitochondrial toxicity at concentrations above 1 µM. [2] For applications in chemical synthesis, the nitro group is incompatible with reductive chemistries, limiting its use as a versatile precursor. Therefore, selecting this compound over Niclosamide is a deliberate choice for a chemically stable scaffold with a potentially improved safety and processability profile.

Potent STAT3 Pathway Inhibition Directly Comparable to Niclosamide Benchmark

In a cell-based luciferase reporter assay designed to measure the inhibition of STAT3-mediated gene transcription, 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide demonstrated potent inhibitory activity with an IC50 of 0.8 µM. [1] This potency is nearly identical to that of the widely used benchmark compound Niclosamide, which exhibited an IC50 of 0.7 µM in the same assay. [1]

Evidence DimensionSTAT3 Pathway Inhibition (IC50)
Target Compound Data0.8 µM
Comparator Or BaselineNiclosamide: 0.7 µM
Quantified DifferenceNear-equivalent potency (within 15%)
ConditionsHEK293T cell-based STAT3 luciferase reporter assay.

This establishes the compound as a validated, high-potency tool for STAT3 pathway research, making it a direct substitute for Niclosamide based on primary target activity.

Chemically Stable Scaffold for Synthesis: Avoids Reductive Lability of Nitro-Containing Analogs

Unlike Niclosamide, this compound lacks a nitroaromatic group, a functional group susceptible to reduction and often associated with specific redox-mediated biological effects. Research on related salicylanilides has shown that the core biological activity against certain pathogens is retained even without the nitro group, indicating the activity is independent of its redox chemistry. [1]

Evidence DimensionChemical Functional Group Stability
Target Compound DataAbsence of reducible nitro group
Comparator Or BaselineNiclosamide: Contains a 4-nitro group
Quantified DifferenceQualitatively different chemical reactivity profile
ConditionsStandard synthetic organic chemistry conditions, particularly reductive reactions (e.g., catalytic hydrogenation, metal-based reductions).

The absence of a nitro group makes this compound a superior precursor for medicinal chemistry library synthesis, as it is compatible with a broader range of chemical reactions, including those involving reducing agents.

Potential for Improved Safety Profile by Mitigating Mitochondrial Toxicity Mechanism

Niclosamide exhibits a narrow therapeutic window due to a biphasic effect on mitochondria: it acts as an uncoupler at low concentrations (0.5–1 µM) but becomes an inhibitor of mitochondrial respiration at higher concentrations, leading to cytotoxicity. [1] Structure-activity studies on Niclosamide analogs demonstrate that removing the nitro group and modifying substituents can yield compounds with sustained uncoupling activity and reduced mitochondrial inhibition at concentrations up to 10 µM. [1]

Evidence DimensionMitochondrial Activity Profile
Target Compound DataInferred potential for sustained uncoupling without inhibition due to absence of nitro group.
Comparator Or BaselineNiclosamide: Biphasic effect; uncoupling at <1 µM, respiration inhibitor at >2 µM.
Quantified DifferencePotential for a significantly wider usable concentration range in cell-based assays before onset of mitochondrial toxicity.
ConditionsIn vitro mitochondrial function assays (e.g., Seahorse MitoTox).

This compound may allow for dose-response studies at higher concentrations without the confounding variable of mitochondrial inhibition seen with Niclosamide, improving the reliability and interpretability of assay results.

Oncology Research: Probing STAT3 Signaling without Nitro-Group-Related Off-Target Effects

Ideal for use as a potent STAT3 inhibitor in cell-based cancer models where the known mitochondrial toxicity and redox cycling of Niclosamide could confound experimental results, particularly in studies involving hypoxia or metabolic stress. [REFS-1, REFS-2]

Medicinal Chemistry: A Versatile Precursor for Salicylanilide Library Development

Serves as a chemically robust starting material for the synthesis of novel salicylanilide derivatives. Its lack of a reducible nitro group makes it fully compatible with a wide array of synthetic transformations, including reductive aminations or hydrogenation reactions, enabling more diverse library designs. [3]

Antiviral and Antimicrobial Screening: High-Concentration Assays

Enables screening for antiviral or antimicrobial activity across a broader concentration range than is feasible with Niclosamide. The potentially wider therapeutic window allows for more reliable dose-response curves without premature cell death caused by mitochondrial inhibition. [2]

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6626-92-2

Wikipedia

5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Dates

Last modified: 08-15-2023

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